molecular formula C12H12BrN3 B15063948 3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Katalognummer: B15063948
Molekulargewicht: 278.15 g/mol
InChI-Schlüssel: DNVBKRNDXUMGKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that features both a bromopyridine and an indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions followed by bromination. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its combination of the indazole and bromopyridine moieties, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H12BrN3

Molekulargewicht

278.15 g/mol

IUPAC-Name

3-(5-bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

InChI

InChI=1S/C12H12BrN3/c13-9-5-8(6-14-7-9)12-10-3-1-2-4-11(10)15-16-12/h5-7H,1-4H2,(H,15,16)

InChI-Schlüssel

DNVBKRNDXUMGKO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C(=NN2)C3=CC(=CN=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.